4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%, is a synthetic compound that has potential applications in a variety of scientific fields. It is a small molecule that can be used in a wide range of experiments, from drug discovery to biochemical and physiological studies. Its structure and properties make it a valuable tool for researchers.
Scientific Research Applications
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%, has a variety of potential applications in scientific research. It is a useful tool for drug discovery, as it can be used to synthesize a variety of compounds with different biological activities. Additionally, it can be used in biochemical and physiological studies, as it can interact with a variety of proteins and enzymes. It is also used in the synthesis of pharmaceuticals, as well as in the synthesis of food additives and fragrances.
Mechanism of Action
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%, has a variety of mechanisms of action. It can interact with a variety of proteins and enzymes to modulate their activity. Additionally, it can interact with cell membranes to alter their properties. It can also interact with DNA, RNA, and other macromolecules to modulate their activity.
Biochemical and Physiological Effects
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%, has a variety of effects on biochemical and physiological processes. It can modulate the activity of enzymes, proteins, and other macromolecules, which can lead to changes in a variety of cellular processes. It can also interact with cell membranes to alter their properties, which can lead to changes in the transport of molecules across the membrane. Additionally, it can interact with DNA, RNA, and other macromolecules to modulate their activity.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%, has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive, which makes it a cost-effective tool for research. However, it is a synthetic compound, which means that it can be difficult to obtain in large quantities. Additionally, it can be toxic if not handled correctly, and it can interact with a variety of proteins and enzymes, which can make it difficult to control in experiments.
Future Directions
There are a variety of potential future directions for 4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. One potential direction is to further explore its potential applications in drug discovery and biochemical and physiological studies. Additionally, it could be used to develop new pharmaceuticals and food additives. Additionally, it could be used to develop new methods for synthesizing other compounds, as well as to explore its potential as a therapeutic agent. Finally, it could be used to further explore its mechanism of action, as well as its interactions with proteins, enzymes, and other macromolecules.
Synthesis Methods
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%, can be synthesized using several different methods. One method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. This method is a simple, cost-effective method for synthesizing 4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. Other methods include the use of Grignard reagents, as well as the use of organometallic reagents.
properties
IUPAC Name |
4-fluoro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-16-7-6-14(18(22)23)11-15(16)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCKSZRDVZNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692098 |
Source
|
Record name | 6-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261940-88-8 |
Source
|
Record name | 6-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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